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Compound of Interest

Compound Name: methyl pyrazine-2-carboxylate

Cat. No.: B182583

This guide provides an in-depth analysis of the spectroscopic data for methyl pyrazine-2-
carboxylate (CsHeN202), a key heterocyclic compound used in flavor, fragrance, and
pharmaceutical research. The following sections detail its characterization by Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
offering a comprehensive resource for researchers, scientists, and professionals in drug
development.

Molecular Structure

Methyl pyrazine-2-carboxylate consists of a pyrazine ring substituted with a methyl ester
group at position 2.

Chemical Structure:

IUPAC Name: methyl pyrazine-2-carboxylate[1][2][3] Molecular Formula: CeHeN202[1][2][3]
Molecular Weight: 138.12 g/mol [1][3][4] CAS Number: 6164-79-0[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule.[5] For methyl pyrazine-2-carboxylate, both *H and 3C NMR provide definitive
structural information.

'H NMR Spectroscopic Data
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The *H NMR spectrum reveals three distinct signals corresponding to the three non-equivalent
protons on the pyrazine ring and the three protons of the methyl ester group.

Table 1: *H NMR Data for Methyl Pyrazine-2-carboxylate

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~9.2 S 1H H-3
~8.8 d 1H H-5
~8.7 d 1H H-6
~4.0 S 3H -OCHs

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer
frequency. The assignments are based on typical chemical environments for pyrazine
derivatives.

Interpretation:

e The downfield chemical shifts of the aromatic protons (H-3, H-5, H-6) are characteristic of
protons on an electron-deficient aromatic ring like pyrazine.

e The singlet at ~9.2 ppm is assigned to H-3, which is adjacent to both a ring nitrogen and the
electron-withdrawing carboxylate group.

e The doublets at ~8.8 and ~8.7 ppm correspond to the H-5 and H-6 protons, respectively.

e The singlet at ~4.0 ppm, integrating to three protons, is characteristic of the methyl ester
group.

13C NMR Spectroscopic Data

The proton-decoupled *3C NMR spectrum shows five distinct signals, corresponding to the five
unique carbon environments in the molecule.

Table 2: 13C NMR Data for Methyl Pyrazine-2-carboxylate
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Chemical Shift (8) ppm Assignment
~165 C=0 (Ester)
~148 C-3

~146 C-6

~145 C-2

~144 C-5

~53 -OCHs

Note: Data is compiled from typical values for pyrazine carboxylates and related structures.
Interpretation:
e The signal at ~165 ppm is characteristic of a carbonyl carbon in an ester functional group.[6]

e The four signals in the aromatic region (~144-148 ppm) correspond to the four sp?-hybridized
carbons of the pyrazine ring.

e The upfield signal at ~53 ppm is assigned to the sp3-hybridized carbon of the methyl ester
group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.[7][8]

Table 3: Key IR Absorption Bands for Methyl Pyrazine-2-carboxylate

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://mse.washington.edu/files/research/SOP_FTIR.pdf
https://www.benchchem.com/product/b182583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~—?) Intensity Assighment
~3050 Weak C-H stretch (Aromatic)
~2960 Weak C-H stretch (Aliphatic, -CHs)
~1730 Strong C=0 stretch (Ester)
) C=N and C=C stretch

~1580, ~1470 Medium o

(Pyrazine ring)
~1290, ~1120 Strong C-O stretch (Ester)

C-H bend (Out-of-plane,
~770 Strong

Aromatic)

Data sourced from the NIST Chemistry WebBook for the gas-phase IR spectrum of Methyl

Pyrazine-2-carboxylate.[2]

Interpretation:

e The strong, sharp absorption at ~1730 cm~* is the most prominent feature and definitively

indicates the presence of a carbonyl group from the ester.[9]

e The bands in the 1470-1580 cm~! region are characteristic of the pyrazine ring's C=C and

C=N stretching vibrations.

e The strong absorptions at ~1290 and ~1120 cm~* are attributed to the C-O stretching

vibrations of the ester group.

e Aromatic C-H stretching is observed as weak bands above 3000 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural confirmation.[10]

Table 4. Mass Spectrometry Data (Electron lonization) for Methyl Pyrazine-2-carboxylate
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Assignment /

mlz Relative Intensity .
Interpretation
138 High [M]*, Molecular lon Peak
] [M - OCHs]*, Loss of methoxy
107 High .
radical
[M - COOCHs]*, Loss of
79 Moderate )
carbomethoxy radical
52 Moderate Pyrazine fragment

Data sourced from the NIST Chemistry WebBook.[1]
Interpretation:

e The peak at m/z 138 corresponds to the molecular ion (M*), confirming the molecular weight
of the compound.[1]

e The significant peak at m/z 107 is the base peak, resulting from the characteristic loss of a
methoxy radical (*OCHs) from the molecular ion.

e The fragment at m/z 79 arises from the cleavage of the entire ester group, leaving the
pyrazinyl cation.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of methyl pyrazine-2-carboxylate in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.
[11] Chloroform-d (CDCIs) is a common choice for its good solubilizing power for many
organic compounds.[11]

e Instrument Setup:
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o Insert the sample into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve high homogeneity and resolution.[12]
e 1H NMR Acquisition:

o Acquire the spectrum using a standard single-pulse experiment.

o Set appropriate parameters, including a sufficient number of scans for a good signal-to-
noise ratio and a relaxation delay (e.g., 1-5 seconds).

e 13C NMR Acquisition:

o Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
[12]

o A higher number of scans is typically required due to the low natural abundance of 13C.[13]
o Arelaxation delay of 2-5 seconds is common for qualitative spectra.[12]

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID),
followed by phase and baseline correction. Reference the spectrum to the residual solvent
peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[12]

FT-IR Spectroscopy Protocol (ATR Method)

e Background Spectrum: Record a background spectrum of the empty, clean Attenuated Total
Reflectance (ATR) crystal to account for atmospheric CO2 and H20 absorptions.[14]

» Sample Application: Place a small amount of solid methyl pyrazine-2-carboxylate directly
onto the ATR crystal, ensuring complete coverage.[14]

e Pressure Application: Apply pressure using the instrument's clamp to ensure good contact
between the sample and the crystal.
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o Sample Spectrum Acquisition: Acquire the sample spectrum over a standard range (e.g.,
4000-400 cm~1). The instrument software will automatically ratio the sample spectrum
against the background to produce the final transmittance or absorbance spectrum.[14]

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by Gas Chromatography
(GC) for volatile compounds.

 lonization: Bombard the sample molecules in the gas phase with a high-energy electron
beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule
to form a radical cation, the molecular ion.[15]

e Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or
magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[15]

» Detection: The separated ions are detected, and their abundance is recorded. The resulting
data is plotted as a mass spectrum showing relative intensity versus m/z.[15]

Spectroscopic Analysis Workflow

The logical flow from sample to final structure elucidation involves several key stages, as
illustrated in the diagram below. This workflow ensures a systematic and comprehensive
analysis of the spectroscopic data.
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Caption: Workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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